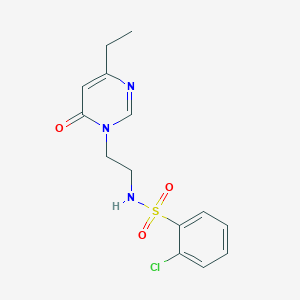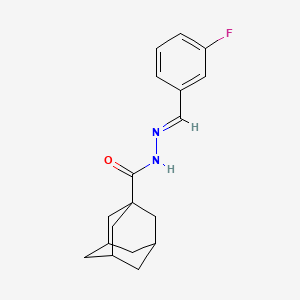
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule known for its unique chemical structure and diverse applications in various fields including chemistry, biology, and medicine. Its intricate structure makes it a subject of interest for researchers aiming to explore new pharmacological activities and chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves multi-step organic synthesis. Generally, the synthesis begins with the formation of the quinoline core, followed by the introduction of the fluoro and p-tolylamino groups. The final step involves the coupling of the quinoline derivative with pyrrolidine.
Industrial Production Methods: In industrial settings, the production methods are scaled up to accommodate larger volumes. This often involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: This compound is known to undergo several types of chemical reactions, including:
Oxidation: Can be oxidized to form various quinoline derivatives.
Reduction: The nitrogen-containing groups can be reduced under mild conditions.
Substitution: The fluoro group and other substituents on the quinoline ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, aromatic rings.
Major Products Formed: Depending on the reaction conditions and reagents used, major products can include different derivatives of the original compound, often with modifications on the quinoline ring or the amino groups.
Applications De Recherche Scientifique
This compound has a broad range of scientific research applications:
In Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Functions as a ligand in coordination chemistry to form metal complexes with potential catalytic activities.
In Biology
Acts as a probe to study cellular processes and interactions.
Employed in fluorescence microscopy due to its unique optical properties.
In Medicine
Explored for its potential as a therapeutic agent against various diseases, such as cancers and infectious diseases.
Investigated for its anti-inflammatory and antimicrobial properties.
In Industry
Utilized in the development of novel materials with specific properties such as conductivity and luminescence.
A key component in the production of specialty chemicals for various applications.
Mécanisme D'action
Mechanism and Molecular Targets: The exact mechanism of action of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone varies depending on its application. In pharmacological contexts, it may interact with specific enzymes or receptors, altering their activity. The fluoro and amino groups play a critical role in binding to these molecular targets, influencing biological pathways and cellular processes.
Pathways Involved
Signal Transduction: Modulates signaling pathways by binding to kinases or other enzymes.
Gene Expression: Can affect the expression of specific genes involved in disease progression.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness: Compared to other quinoline derivatives, (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone stands out due to its specific functional groups which impart unique reactivity and biological activity.
List of Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Piperaquine: Used in combination therapies for malaria, also contains a quinoline structure.
Quinacrine: Another quinoline derivative with distinctive medical applications.
Conclusion
This compound is a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structure not only makes it a valuable subject for chemical synthesis and reactions but also offers potential in biological and medicinal research.
How did I do? Would love to hear your feedback or any areas where you want me to dig deeper.
Propriétés
IUPAC Name |
[6-fluoro-4-(4-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-14-4-7-16(8-5-14)24-20-17-12-15(22)6-9-19(17)23-13-18(20)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNHOUQDUKPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2821349.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)


![4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2821362.png)


![1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B2821365.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2821367.png)
